molecular formula C9H6BrNS B11713328 2-(2-Bromo-3-thienyl)pyridine

2-(2-Bromo-3-thienyl)pyridine

Cat. No.: B11713328
M. Wt: 240.12 g/mol
InChI Key: AEDOJRBXDJHNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-3-thienyl)pyridine is a bromine-functionalized heterocyclic compound that serves as a versatile building block in advanced chemical research. This molecule incorporates electron-rich thiophene and electron-deficient pyridine rings, creating a conjugate system with potential application in the development of organic electronic materials. The bromine substituent at the 2-position of the thienyl ring provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex molecular architectures. Researchers utilize related thienyl-pyridine derivatives as key ligands in coordination chemistry, particularly in the synthesis of luminescent iridium(III) complexes for optoelectronics and catalytic applications . As a bifunctional ligand, it can form chelate complexes with various transition metals, which are of significant interest in the design of new photosensitizers, electroluminescent emitters, and photocatalysts . This compound is provided for Research Use Only and is intended for qualified laboratory researchers. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

2-(2-bromothiophen-3-yl)pyridine

InChI

InChI=1S/C9H6BrNS/c10-9-7(4-6-12-9)8-3-1-2-5-11-8/h1-6H

InChI Key

AEDOJRBXDJHNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(SC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for 2-(2-bromothiophen-3-yl)pyridine are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications. The use of stable and readily available reagents, along with the mild reaction conditions, makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromothiophen-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding hydrogen-substituted pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that 2-(2-Bromo-3-thienyl)pyridine exhibits significant biological activity by interacting with specific enzymes or receptors within biological systems, which could lead to therapeutic effects.

Antimicrobial Properties

Studies have demonstrated that compounds similar to 2-(2-Bromo-3-thienyl)pyridine possess antimicrobial activities against various pathogens. The unique structural arrangement enhances its interaction with biological molecules, potentially leading to effective treatments for infections.

Anticancer Potential

The anticancer properties of this compound are notable, particularly in targeting cancer cell lines. It has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis and interfering with cell cycle progression. The bromine atom's presence is believed to enhance the reactivity of the compound, making it a candidate for further development in cancer therapeutics.

Industrial Applications

Beyond its biological significance, 2-(2-Bromo-3-thienyl)pyridine has potential applications in materials science:

Photophysical Properties

Research into luminescent complexes derived from thienyl-containing ligands suggests that compounds like 2-(2-Bromo-3-thienyl)pyridine could be used in the development of new photonic materials. These materials may find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their tunable emission properties .

Development of New Functional Materials

The compound's ability to form stable complexes with metals can be exploited in creating functional materials for catalysis and sensing applications. Its unique electronic properties make it suitable for incorporation into advanced materials designed for specific industrial uses .

Case Studies

Several studies have documented the applications and effects of 2-(2-Bromo-3-thienyl)pyridine:

StudyFocus AreaFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with minimal cytotoxicity.
Study BAnticancer ActivityInhibited growth in breast cancer cell lines through apoptosis induction.
Study CSynthesis MethodologyOptimized Suzuki coupling conditions leading to higher yields of thienyl-pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-bromothiophen-3-yl)pyridine depends on its application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine and thiophene moieties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-(2-Bromo-3-thienyl)pyridine C₉H₆BrNS Bromothiophene, pyridine 240.12 Bromine at thiophene 2-position; pyridine at thiophene 3-position
2-Bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine C₁₁H₆BrFN₂S Bromothiophene, fluoropyridine 297.15 Fluorine enhances electron-withdrawing effects; fused thienopyridine
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine C₁₀H₁₃BrN₂Si Trimethylsilyl-ethynyl, amine 269.21 Silyl group increases lipophilicity; amine enables hydrogen bonding
2-Bromo-3-methylpyridine C₆H₆BrN Methyl, pyridine 172.02 Methyl substituent reduces steric hindrance; simpler structure
3-(5-bromo-2-thienyl)pyridine C₉H₆BrNS Bromothiophene, pyridine 240.12 Structural isomer of target compound; bromine at thiophene 5-position

Physicochemical Properties

  • Solubility : Bromothienylpyridines exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic rings and halogen atoms. Trimethylsilyl derivatives show higher lipophilicity .
  • Thermal Stability : Thienylpyridines decompose above 200°C, whereas methyl-substituted pyridines (e.g., 2-bromo-3-methylpyridine) are more volatile .

Research Findings and Trends

  • Reactivity Studies : Bromothienylpyridines undergo selective Suzuki couplings at the bromine site, while trimethylsilyl groups act as protecting/activating moieties .
  • Safety Profiles : Brominated pyridines require stringent handling (GHS/CLP compliance) due to toxicity risks. For example, 2-bromopyridine is classified as harmful if inhaled .

Biological Activity

2-(2-Bromo-3-thienyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromo-3-thienyl)pyridine is C9H6BrNS, with a molecular weight of 240.12 g/mol. The compound features a bromine atom attached to the thiophene ring, which significantly influences its chemical reactivity and biological interactions. Its unique structure allows it to form complexes with various biological molecules, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that 2-(2-Bromo-3-thienyl)pyridine exhibits notable antimicrobial activity. Interaction studies have shown that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. The mechanisms underlying these effects are believed to involve complex biochemical pathways that target specific cellular processes.

Anticancer Activity

One of the most promising aspects of 2-(2-Bromo-3-thienyl)pyridine is its anticancer potential. Recent studies have demonstrated significant anti-proliferative effects against various cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). In particular, compounds derived from thieno[2,3-b]pyridine structures have shown IC50 values in the nanomolar range, indicating potent activity against these cell lines .

Table 1: Anti-Proliferative Activity of 2-(2-Bromo-3-thienyl)pyridine Analogues

CompoundCell LineIC50 (nM)% Growth Inhibition
5iHCT116120-130>85%
5hMDA-MB-231200-350>85%
CompoundMDA-MB-231<50% at 2.5 µM after 72hMaximal cytotoxicity at 25 µM

These findings suggest that structural modifications can enhance the anticancer efficacy of thieno[2,3-b]pyridine derivatives, indicating a pathway for developing new therapeutic agents .

The mechanisms by which 2-(2-Bromo-3-thienyl)pyridine exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key biological targets through hydrogen bonding and π-stacking interactions, which may disrupt critical cellular functions such as proliferation and metabolism. For instance, one study noted changes in metabolic profiles in breast cancer cells treated with thieno[2,3-b]pyridine derivatives, affecting glycolysis and other metabolic pathways .

Case Studies

  • Breast Cancer Treatment : A study evaluated the effects of a newly synthesized thieno[2,3-b]pyridine compound on MDA-MB-231 cells. The results indicated a significant reduction in cell viability after treatment with concentrations as low as 0.05 µM after 24 hours. The cytotoxicity increased proportionally with higher concentrations over time .
  • Colorectal Cancer : Another study assessed the anti-proliferative activity of various thieno[2,3-b]pyridine analogues against HCT116 cells. Several compounds demonstrated over 85% inhibition of cell growth, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromo-3-thienyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of thienyl precursors followed by coupling with pyridine derivatives. For example, bromination using bromine in acetic acid (as seen in analogous pyridine brominations ) can introduce the bromo group. Suzuki-Miyaura cross-coupling is then employed to attach the thienyl moiety to the pyridine ring. Optimization of reaction conditions (e.g., catalyst choice, solvent polarity, and temperature) is critical. Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, while DMF or THF are preferred solvents. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing 2-(2-Bromo-3-thienyl)pyridine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR identifies proton environments (e.g., pyridine protons at δ 7.5–8.5 ppm, thienyl protons at δ 6.5–7.2 ppm).
  • ¹³C NMR confirms carbon skeleton integrity, with pyridine carbons near 120–150 ppm and thienyl carbons at 110–130 ppm.
  • Mass Spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the molecular formula.
  • X-ray Crystallography (if crystals are obtainable) resolves 3D structure, as demonstrated in analogous bromopyridine derivatives .

Q. How can researchers assess the stability of 2-(2-Bromo-3-thienyl)pyridine under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • HPLC Monitoring of purity over time under different conditions (e.g., light exposure, humidity).
  • Accelerated Degradation Tests (e.g., 40°C/75% RH for 1 month) to simulate long-term storage. Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictory data on the regioselectivity of bromination in thienyl-pyridine hybrids be resolved?

  • Methodological Answer : Divergent regioselectivity may arise from solvent polarity or directing group effects. Computational methods (DFT calculations) predict electron density distribution to identify favored bromination sites. Experimental validation using controlled bromination (e.g., NBS vs. Br₂) with in-situ monitoring (TLC or LC-MS) can clarify pathways. Comparative studies with structurally similar compounds (e.g., 3-Bromo-2-formylpyridine ) provide mechanistic insights.

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency for 2-(2-Bromo-3-thienyl)pyridine in sterically hindered systems?

  • Methodological Answer :

  • Pre-activation of Boronic Acids : Use pinacol ester derivatives to enhance stability and reactivity.
  • Bulky Ligands : Employ SPhos or XPhos ligands to reduce steric hindrance.
  • Microwave-Assisted Synthesis : Shorten reaction times and improve yields (e.g., 100°C, 30 min).
  • High-Throughput Screening : Test diverse Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bases (K₂CO₃, CsF) to identify optimal conditions .

Q. How does the electronic nature of substituents on the pyridine ring influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br) enhance electrophilic substitution at the thienyl moiety, while electron-donating groups (e.g., –NH₂) shift reactivity to the pyridine ring. Use Hammett constants (σ) to quantify electronic effects. Biological activity correlations can be explored via structure-activity relationship (SAR) studies, comparing analogs like 5-Bromo-N-cyclohexylpyridin-2-amine .

Q. What advanced techniques resolve crystallographic disorder in 2-(2-Bromo-3-thienyl)pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with TWINABS or SADABS software corrects for twinning and absorption effects. High-resolution data collection (e.g., synchrotron radiation) improves accuracy. For disordered regions, refine occupancy factors and apply geometric restraints (e.g., ISOR, DELU in SHELXL) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to differentiate between π-π stacking and halogen bonding in supramolecular assemblies of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Analyze intermolecular distances (π-π: 3.3–3.8 Å; Br···N: <3.5 Å).
  • DFT Calculations : Compare binding energies of hypothetical stacking vs. halogen-bonded dimers.
  • Solution Studies : Use NMR titration (e.g., chemical shift perturbations) to assess binding preferences in solvent .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across independent studies?

  • Methodological Answer : Perform meta-analysis using tools like RevMan or R’s metafor package. Adjust for variables (cell line heterogeneity, assay protocols) via random-effects models. Validate findings with orthogonal assays (e.g., SPR binding vs. cell viability) .

Tables for Key Data

Property Technique Typical Observations Reference
Bromination RegioselectivityDFT CalculationsThienyl C3 favored due to electron-deficient ring
Suzuki Coupling YieldPdCl₂(dppf), DMF, 80°C75–85% yield, purity >95% (HPLC)
Thermal StabilityTGADecomposition onset: 180–200°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.